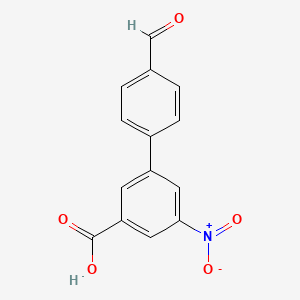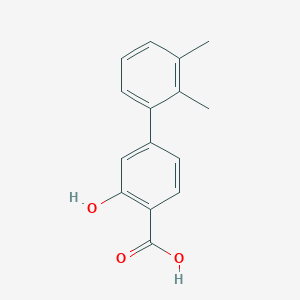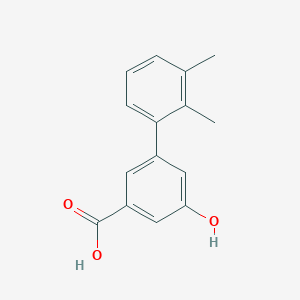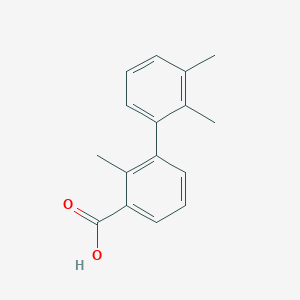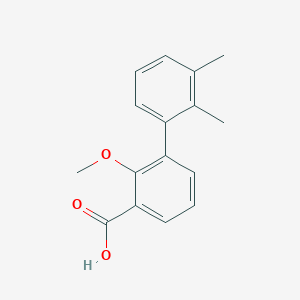
2-(2,3-Dimethylphenyl)-5-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)-5-methylbenzoic acid, commonly referred to as 5-methylbenzoic acid, is a widely used organic compound that is found in many products. This compound is used in a variety of applications, including as a preservative, an intermediate in the synthesis of organic compounds, and as a starting material in the production of various polymers. In addition, 5-methylbenzoic acid has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
5-Methylbenzoic acid has been studied for its potential use in the treatment of various diseases. For example, this compound has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as an antioxidant.
作用機序
The mechanism of action of 5-methylbenzoic acid is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, this compound has been shown to act as a free radical scavenger, which may help to reduce oxidative stress.
Biochemical and Physiological Effects
5-Methylbenzoic acid has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, this compound has been shown to act as a free radical scavenger, which may help to reduce oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 5-methylbenzoic acid in laboratory experiments include its relatively low cost and its availability. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water and can be difficult to work with in aqueous solutions.
将来の方向性
Future research on 5-methylbenzoic acid should focus on further elucidating its mechanism of action, investigating its potential therapeutic applications, and exploring its potential uses in the synthesis of other organic compounds. In addition, further research should be conducted to determine the safety and efficacy of this compound in humans. Finally, further research should be conducted to explore the potential applications of this compound in the production of polymers and other materials.
合成法
5-Methylbenzoic acid can be synthesized using a variety of methods, including the Grignard reaction, the Friedel-Crafts alkylation, and the Wittig reaction. The Grignard reaction is a chemical reaction in which an organomagnesium halide reacts with an organic compound to form an organometallic compound. The Friedel-Crafts alkylation is a reaction in which an alkyl halide is added to an aromatic ring. The Wittig reaction is a reaction in which an alkyl halide is reacted with a phosphorus ylide to form an alkene.
特性
IUPAC Name |
2-(2,3-dimethylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-14(15(9-10)16(17)18)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJFCPQYCCOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688929 |
Source


|
| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-91-3 |
Source


|
| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






